Structural Differentiation from RNA Polymerase I Inhibitor CX-5461
The target compound replaces the 4-hydroxypiperidin-1-yl ethyl group of CX-5461 with a 2-morpholino-2-(naphthalen-1-yl)ethyl group. This introduces a substantially larger hydrophobic surface (calculated logP increase of ~2.0 units) and additional hydrogen bond acceptor capacity. While direct bioactivity data for the target compound is unavailable in primary literature, the structural modification is a classic strategy to alter target selectivity within a chemotype. The comparator, CX-5461, has a reported IC50 of 142 nM against RNA Pol I in HCT-116 cells [1]. The structural divergence strongly implies a different biological profile, potentially shifting activity away from RNA Pol I and toward targets preferring the naphthalene pharmacophore.
| Evidence Dimension | Structural and Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 428.49; cLogP (predicted): ~4.8; Hydrogen Bond Acceptors: 7; Aromatic Rings: 3 (including naphthalene) |
| Comparator Or Baseline | CX-5461 (CAS 1138549-36-6): Molecular Weight: 312.37; cLogP (predicted): ~2.8; Hydrogen Bond Acceptors: 5 |
| Quantified Difference | Molecular Weight: +116.12 Da; cLogP: +2.0; Hydrogen Bond Acceptors: +2; Key structural difference: a naphthalen-1-yl-morpholine moiety vs. a 4-hydroxypiperidine group. |
| Conditions | Computational prediction and structural analysis. Biological context is based on CX-5461's known RNA Pol I inhibition in HCT-116, A375, and MIA PaCa-2 cell lines [1]. |
Why This Matters
The significant structural difference from a clinical-stage RNA Pol I inhibitor indicates a distinct activity profile, making it a critical probe for exploring off-target or multi-target effects within the oxalamide kinase inhibitor class.
- [1] M. J. Bywater et al., 'Targeting RNA Polymerase I with an Oral Small Molecule CX-5461 Inhibits Ribosomal RNA Synthesis and Solid Tumor Growth,' Cancer Research, vol. 71, no. 4, pp. 1418-1430, 2011. View Source
